molecular formula C14H31NO B14400120 4-(Decylamino)butan-1-OL CAS No. 88090-06-6

4-(Decylamino)butan-1-OL

Cat. No.: B14400120
CAS No.: 88090-06-6
M. Wt: 229.40 g/mol
InChI Key: XOPCOSCINWCJPH-UHFFFAOYSA-N
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Description

4-(Decylamino)butan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the first carbon of a butane chain, which is further substituted with a decylamino group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decylamino)butan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-1-ol with decylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chlorobutan-1-ol and decylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

    Procedure: The mixture is heated under reflux for several hours to ensure complete reaction.

    Product Isolation: The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Decylamino)butan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or carboxylic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Butanoic acid or butanal.

    Reduction: Decylamine or butanol derivatives.

    Substitution: Various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Decylamino)butan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Decylamino)butan-1-OL depends on its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, altering their activity. The decylamino group can enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    Butan-1-ol: A simple primary alcohol with a hydroxyl group attached to the first carbon of a butane chain.

    Decylamine: An amine with a decyl group attached to the nitrogen atom.

    4-Aminobutan-1-ol: A compound with an amino group at the fourth carbon and a hydroxyl group at the first carbon of a butane chain.

Uniqueness

4-(Decylamino)butan-1-OL is unique due to the presence of both a decylamino group and a hydroxyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophilic and lipophilic characteristics are desired.

Properties

CAS No.

88090-06-6

Molecular Formula

C14H31NO

Molecular Weight

229.40 g/mol

IUPAC Name

4-(decylamino)butan-1-ol

InChI

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16/h15-16H,2-14H2,1H3

InChI Key

XOPCOSCINWCJPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCCO

Origin of Product

United States

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